molecular formula C19H16FNOS B2894138 2-(4-fluorophenyl)-N-(2-(thiophen-3-yl)benzyl)acetamide CAS No. 1797983-45-9

2-(4-fluorophenyl)-N-(2-(thiophen-3-yl)benzyl)acetamide

Cat. No.: B2894138
CAS No.: 1797983-45-9
M. Wt: 325.4
InChI Key: LCEHNVQGOBSJKC-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-N-(2-(thiophen-3-yl)benzyl)acetamide is a synthetic acetamide derivative featuring a 4-fluorophenyl group and a benzyl-thiophene moiety. The fluorophenyl group enhances lipophilicity and metabolic stability, commonly exploited in medicinal chemistry to improve pharmacokinetics . Its synthesis likely involves coupling a fluorophenylacetic acid derivative with a substituted benzylamine, as seen in analogous acetamide preparations .

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[(2-thiophen-3-ylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FNOS/c20-17-7-5-14(6-8-17)11-19(22)21-12-15-3-1-2-4-18(15)16-9-10-23-13-16/h1-10,13H,11-12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCEHNVQGOBSJKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CC2=CC=C(C=C2)F)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4-fluorophenyl)-N-(2-(thiophen-3-yl)benzyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the fluorophenyl intermediate:

    Synthesis of the thiophene intermediate: Thiophene derivatives can be synthesized via the Paal-Knorr synthesis or other methods involving the cyclization of appropriate precursors.

    Coupling of intermediates: The fluorophenyl and thiophene intermediates are coupled using a cross-coupling reaction, such as the Suzuki-Miyaura reaction.

    Formation of the acetamide group:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

2-(4-fluorophenyl)-N-(2-(thiophen-3-yl)benzyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-fluorophenyl)-N-(2-(thiophen-3-yl)benzyl)acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It may be used in the production of materials with specific properties, such as polymers or electronic components.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(2-(thiophen-3-yl)benzyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Features of Comparable Acetamides

Compound Name Aryl Group Heterocycle Linker/Substituent Reference
Target Compound 4-Fluorophenyl Thiophen-3-yl Benzyl-acetamide -
N-(5-(4-Fluorophenyl)-2-(1H-tetrazol-5-yl)thiophen-3-yl)acetamide 4-Fluorophenyl Thiophen-2-yl Tetrazole-sulfanyl
N-(Benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide 4-Fluorophenyl Benzothiazole Acetamide
2-(2-Fluorophenyl)-N-(1,3-thiazol-2-yl)acetamide 2-Fluorophenyl Thiazole Acetamide

Physical and Spectroscopic Properties

  • Melting Points : The target compound’s melting point is unspecified, but derivatives like N-(5-(4-fluorophenyl)-2-(1H-tetrazol-5-yl)thiophen-3-yl)acetamide melt at 197–198°C , while thiazole-linked analogs (e.g., 2-(2,6-dichlorophenyl)-N-thiazol-2-ylacetamide) melt at 489–491 K . Higher melting points correlate with increased crystallinity from rigid heterocycles.
  • Spectroscopy : LC-MS data for similar compounds (e.g., m/z 304.1 [M+H]⁺ for compound 3d ) align with molecular weights of ~300–350 Da.

Biological Activity

2-(4-fluorophenyl)-N-(2-(thiophen-3-yl)benzyl)acetamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and various applications based on current research findings.

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of Fluorophenyl Intermediate : The initial step typically includes the introduction of the fluorine atom onto the phenyl ring.
  • Synthesis of Thiophene Intermediate : This can be achieved through methods such as the Paal-Knorr synthesis, which involves cyclization of appropriate precursors.
  • Coupling Reaction : The intermediates are coupled using cross-coupling reactions, such as the Suzuki-Miyaura reaction.
  • Acetamide Formation : The final step involves the formation of the acetamide group, which is crucial for biological activity .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is believed to modulate enzyme and receptor activities, leading to various pharmacological effects. Notably, it has been studied for potential antimicrobial and anticancer properties .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that fluorinated derivatives can inhibit cell proliferation in lung and breast cancer models .

CompoundCell Line TestedIC50 (µM)
This compoundMCF-7 (Breast Cancer)TBD
This compoundA549 (Lung Cancer)TBD

Note: TBD indicates that specific IC50 values were not available in the reviewed literature.

Antimicrobial Properties

In addition to its anticancer potential, this compound has been evaluated for antimicrobial activity. Preliminary studies suggest that it may inhibit bacterial growth, although further research is necessary to establish its efficacy and mechanism .

Case Studies

  • Anticancer Study : A recent study synthesized various fluorinated compounds and tested their antiproliferative effects against cancer cell lines. The results indicated that certain derivatives exhibited strong inhibition of cell growth, suggesting a promising avenue for cancer treatment .
  • Antimicrobial Evaluation : Another study focused on evaluating the antimicrobial properties of thiophene-containing compounds similar to this compound. The findings revealed notable antibacterial activity against several strains, warranting further investigation into its therapeutic potential .

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